
1,4-Bis(4-fluorobenzoyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-fluorobenzoyl)naphthalene is a chemical compound that features a naphthalene core substituted with two 4-fluorobenzoyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(4-fluorobenzoyl)naphthalene can be synthesized through a multi-step process involving Friedel–Crafts acylation, demethylation, and nucleophilic reaction . The typical synthetic route involves the following steps:
Friedel–Crafts Acylation: Naphthalene is reacted with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the intermediate product.
Demethylation: The intermediate product undergoes demethylation to remove any methyl protecting groups.
Nucleophilic Reaction: The final step involves a nucleophilic reaction to introduce the desired functional groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
1,4-Bis(4-fluorobenzoyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
1,4-Bis(4-fluorobenzoyl)naphthalene has several scientific research applications:
Materials Science: It is used in the synthesis of novel polymers and resins with unique thermal and dielectric properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Electronics: Due to its low dielectric constant, it is used in the development of electronic materials for microelectronics.
Pharmaceuticals: Research is ongoing to explore its potential use in drug development and medicinal chemistry.
作用機序
The mechanism of action of 1,4-Bis(4-fluorobenzoyl)naphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cellular processes such as proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
1,4-Bis(4-chlorobenzoyl)naphthalene: Similar structure but with chlorine atoms instead of fluorine.
1,4-Bis(4-bromobenzoyl)naphthalene: Bromine atoms replace the fluorine atoms.
1,4-Bis(4-methylbenzoyl)naphthalene: Methyl groups instead of fluorine atoms.
Uniqueness
1,4-Bis(4-fluorobenzoyl)naphthalene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity and interactions with other molecules .
特性
CAS番号 |
698347-49-8 |
|---|---|
分子式 |
C24H14F2O2 |
分子量 |
372.4 g/mol |
IUPAC名 |
[4-(4-fluorobenzoyl)naphthalen-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C24H14F2O2/c25-17-9-5-15(6-10-17)23(27)21-13-14-22(20-4-2-1-3-19(20)21)24(28)16-7-11-18(26)12-8-16/h1-14H |
InChIキー |
LLAZPJYAKWTUJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


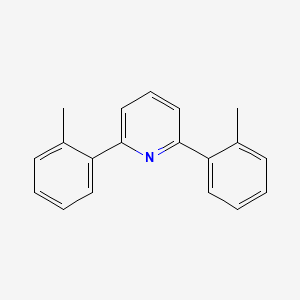
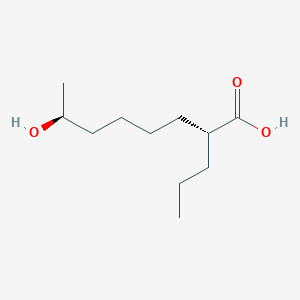
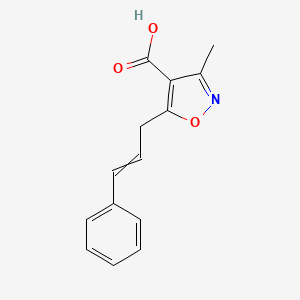
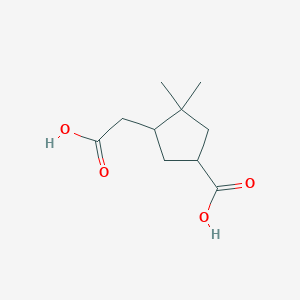
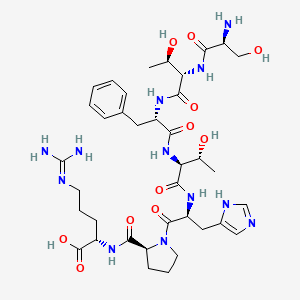
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
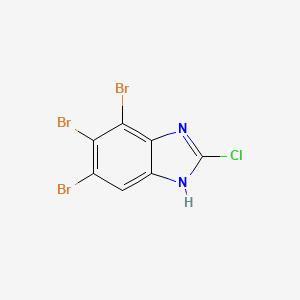

![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
![Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide](/img/structure/B12538685.png)
![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
